3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Historical Development of Triazolopyridine Sulfonamides
The triazolopyridine scaffold emerged as a privileged structure in medicinal chemistry following early discoveries of its bioisosteric relationship with purine bases. Initial applications focused on central nervous system targets, with triazolo[1,5-a]pyridine derivatives demonstrating anxiolytic properties through GABA_A receptor modulation. The strategic incorporation of sulfonamide groups into this heterocyclic system marked a pivotal advancement, first reported in antiparasitic drug discovery programs targeting Plasmodium falciparum cysteine proteases.
Key historical milestones include:
- 2018 : Identification of triazolopyrimidine sulfonamides as tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors through high-throughput screening.
- 2020 : Systematic structure-activity relationship (SAR) studies establishing the essentiality of the sulfonamide pharmacophore for falcipain-2 inhibition in antimalarial candidates.
- 2024 : Rational design of triazolopyridine-based dual JAK/HDAC inhibitors demonstrating scaffold versatility in multi-target therapies.
The specific compound 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-triazolo[4,3-a]pyridine-6-sulfonamide represents a structural optimization from earlier antimalarial leads, incorporating fluorinated aromatic systems to enhance target binding.
Significance in Medicinal Chemistry Research
This compound exemplifies three critical advancements in heterocyclic drug design:
1. Enhanced Binding Affinity
The sulfonamide group enables dual interaction capabilities:
2. Metabolic Stability
Comparative studies show triazolopyridine cores resist oxidative metabolism better than analogous triazolopyrimidines, particularly at the C3 ethyl substituent. Hepatocyte incubation experiments demonstrated <5% degradation over 120 minutes, contrasting with 22% for pyrimidine analogues.
3. Spatial Optimization
The N-[(3-fluoro-4-methoxyphenyl)methyl] group addresses steric constraints in falcipain-2's S2 pocket, combining:
Table 1: Comparative Binding Affinities of Triazolopyridine Derivatives
| Compound | Target Protein | IC₅₀ (μM) | Source |
|---|---|---|---|
| Parent lead (non-fluorinated) | Falcipain-2 | 12.4 | |
| 3-Ethyl derivative | Falcipain-2 | 2.24 | |
| JAK/HDAC dual inhibitor | HDAC6 | 0.043 |
Positioning within Contemporary Drug Discovery Paradigms
This sulfonamide derivative aligns with three modern drug development strategies:
1. Targeted Covalent Inhibition
The electron-deficient triazolopyridine core enables potential Michael addition with cysteine residues in parasitic proteases, though crystallographic evidence remains pending.
2. Polypharmacology Potential
Structural analogs demonstrate concurrent inhibition of:
- Tyrosine kinases (JAK2 IC₅₀ = 138 nM)
- Histone deacetylases (HDAC6 IC₅₀ = 43 nM)
- Falcipain-2 (IC₅₀ = 2.24 μM)
3. Computational-Guided Design
The compound originated from a virtual library of 1,561 candidates screened through:
Research Objectives and Scope
Current investigations focus on three primary objectives:
1. Binding Mode Elucidation
Ongoing crystallographic studies aim to resolve:
- Sulfonamide orientation in falcipain-2's active site
- Ethyl group interactions with hydrophobic subpockets
2. Selectivity Profiling
Comparative assays against human cathepsins B/L (IC₅₀ > 50 μM) confirm >20-fold selectivity for parasitic proteases.
3. Prodrug Development
Structural modifications explore:
- Hydroxamate derivatives for improved solubility
- Piperazine-linked analogs for blood-brain barrier penetration
This research program strictly excludes clinical translation aspects, focusing exclusively on:
- Synthetic methodology optimization
- In vitro pharmacological characterization
- Computational modeling advancements
Properties
IUPAC Name |
3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-12-10-18(15-26(21)22)31(28,29)27(17-7-5-4-6-8-17)14-16-9-11-20(30-2)19(23)13-16/h4-13,15H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVKWKZEIKUASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=C(C=C3)OC)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring system.
Introduction of Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organometallic reagents, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
- Antibacterial Effects : Triazole derivatives have been recognized for their antibacterial properties. Research indicates that compounds similar to 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibit significant activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These studies suggest a mechanism involving inhibition of DNA gyrase and topoisomerase IV .
- Antifungal Properties : The compound's structure suggests potential antifungal activity as well. Triazoles are known to disrupt fungal cell membrane synthesis by inhibiting lanosterol demethylase, a key enzyme in ergosterol biosynthesis .
Antiviral Activity
Research has demonstrated that triazole compounds can exhibit antiviral properties by interfering with viral replication processes. Their ability to modulate immune responses may also contribute to their effectiveness against viral pathogens .
Anti-inflammatory Effects
The sulfonamide moiety in the compound has been associated with anti-inflammatory effects. Studies on related sulfonamide compounds indicate their potential in treating inflammatory conditions through the inhibition of pro-inflammatory cytokines and mediators .
Study on Antibacterial Efficacy
In a comparative study assessing various triazole derivatives, a compound structurally similar to this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against multiple bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
This study highlighted the compound's potential as a broad-spectrum antibacterial agent .
Anti-inflammatory Research
A recent investigation into the anti-inflammatory effects of sulfonamide derivatives revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
*Estimated logP values based on structural similarity.
Key Observations:
Core Structure Differences :
- The target compound and its analog () share the [1,2,4]triazolo[4,3-a]pyridine core, whereas compounds in and use a [1,2,4]triazolo[4,3-b]pyridazine scaffold. Pyridine cores (as in the target) typically exhibit better metabolic stability compared to pyridazine derivatives .
Substituent Effects: The (3-fluoro-4-methoxyphenyl)methyl group in the target compound introduces steric and electronic effects distinct from the 3-fluorobenzyl group in the analog (). The para-methoxy group may enhance solubility, while ortho-fluoro substitution could influence target binding .
Biological Activity :
- The analog () demonstrated antimalarial activity (IC50 = 2.24 µM) against Plasmodium falciparum, attributed to interactions with falcipain-2, a cysteine protease critical for parasite survival . The target compound’s activity remains uncharacterized but is hypothesized to be comparable due to structural similarity.
Functional and Therapeutic Implications
- Antimalarial Potential: The triazolo-pyridine sulfonamide scaffold shows promise in antimalarial drug discovery, with activity linked to the sulfonamide’s ability to chelate metal ions or inhibit enzymatic targets .
- SAR Insights :
- Fluorine Substitution : Fluorine at the benzyl position (e.g., 3-fluoro in the target vs. 4-fluoro in ) may modulate target affinity and metabolic stability.
- Methoxy Group : The para-methoxy group in the target compound could enhance solubility without compromising lipophilicity, balancing pharmacokinetic properties .
Biological Activity
3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound belonging to the triazolopyridine class. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its chemical properties, biological activities, and relevant case studies.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H21FN4O3S |
| Molecular Weight | 440.5 g/mol |
| LogP | 3.3133 |
| Polar Surface Area | 61.902 Ų |
| Hydrogen Bond Acceptors Count | 7 |
The compound features a triazole ring fused with a pyridine structure and a sulfonamide group that contributes to its biological activity.
Antimicrobial Activity
Triazole derivatives have been reported to exhibit significant antimicrobial properties. In particular, sulfonamide compounds are known for their bacteriostatic effects against various bacterial strains. Studies have shown that compounds similar to this compound demonstrate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
A comparative analysis of various triazole derivatives indicated that modifications in the phenyl ring significantly enhance antimicrobial potency. For instance, the presence of methoxy groups at specific positions has been linked to increased activity against both bacterial and fungal strains .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Research has indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
In one study focusing on triazolethiones, compounds demonstrated significant cytotoxic activity against human malignant cell lines with IC50 values below 10 µM . This suggests that this compound may exhibit similar properties.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of triazole derivatives for their antimicrobial activity against clinical isolates of E. coli and S. aureus. The results indicated that compounds with sulfonamide groups had superior inhibitory effects compared to those without .
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that triazole derivatives could effectively inhibit cell proliferation. The mechanism was attributed to the disruption of microtubule assembly leading to cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Modification | Effect on Activity |
|---|---|
| Methoxy Group at Position 4 | Increases antimicrobial potency |
| Triazole Ring Presence | Essential for anticancer activity |
| Sulfonamide Group | Enhances bacteriostatic effect |
These modifications highlight the importance of structural components in determining the efficacy of the compound against microbial and cancerous cells.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
